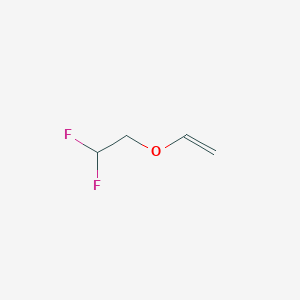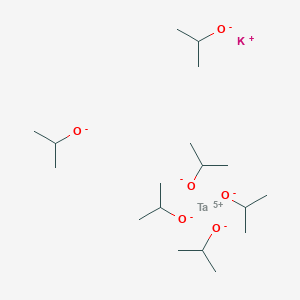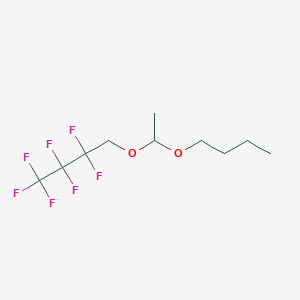
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- is a cyclic carbonate compound with the molecular formula C5H7ClO3. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry.
准备方法
The synthesis of 1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with chlorinating agents such as chlorine or sulfuryl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反应分析
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as potassium fluoride to yield 4-fluoro-1,3-dioxolan-2-one.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: In the presence of water and acidic or basic catalysts, it can hydrolyze to form corresponding alcohols and acids.
Common reagents used in these reactions include potassium fluoride, chlorine, sulfuryl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- has several scientific research applications:
Lithium-ion Batteries: It is used as an electrolyte additive to improve the performance and stability of lithium-ion batteries.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is studied for its potential use in the development of new materials with unique properties, such as high chemical stability and low surface tension.
作用机制
The mechanism of action of 1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions are influenced by the presence of catalysts and specific reaction conditions .
相似化合物的比较
1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- can be compared with other cyclic carbonates such as:
Ethylene Carbonate: Known for its use in lithium-ion batteries as an electrolyte solvent.
Propylene Carbonate: Used in various industrial applications, including as a solvent and in the production of polymers.
Vinylene Carbonate: Another electrolyte additive for lithium-ion batteries, known for its ability to form a stable solid electrolyte interface.
The uniqueness of 1,3-Dioxolan-2-one, 4-chloro-4,5-dimethyl- lies in its specific structural modifications, which impart distinct reactivity and stability compared to other cyclic carbonates .
属性
CAS 编号 |
5368-01-4 |
|---|---|
分子式 |
C5H7ClO3 |
分子量 |
150.56 g/mol |
IUPAC 名称 |
4-chloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3 |
InChI 键 |
YXLHUUKZPCMSFX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(=O)O1)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B12088388.png)


![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
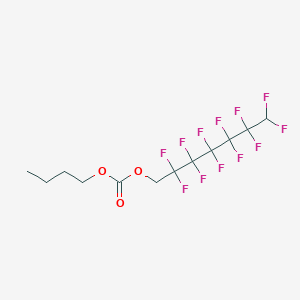
![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
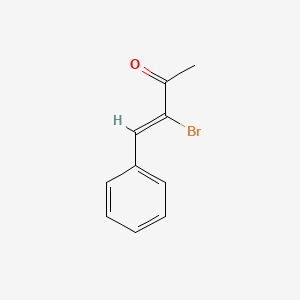
![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
